2-Azaspiro[4.7]dodecane
Overview
Description
2-Azaspiro[4.7]dodecane is a chemical compound with the CAS Registry number 182-98-9 . It is categorized as an intermediate . It is not classified as a hazardous compound .
Synthesis Analysis
The synthesis of 2-Azaspiro[4.7]dodecane or similar compounds often involves annulation strategies . For instance, one approach involves the annulation of the cyclopentane ring . Another method for synthesizing a similar compound, 8-oxa-2-azaspiro[4.5]dodecane, has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.7]dodecane involves a spirocyclic scaffold, which consists of a lactam ring attached by a spiro junction to a cyclohexane ring . The lactam ring adopts an envelope conformation, and the cyclohexane ring has a chair conformation .Scientific Research Applications
Enantioselective Synthesis
- 2-Azaspiro[4.7]dodecane derivatives have been utilized in the enantioselective synthesis of naturally occurring alkaloids. For instance, concise enantioselective total syntheses of alkaloids like isonitramine, sibirine, and nitramine were achieved using a process that includes diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis (Pandey et al., 2011).
Novel Alkaloid Synthesis
- New Lycopodium alkaloids with complex structures incorporating 2-Azaspiro[4.7]dodecane have been synthesized and studied. For example, Lycoplanine A, a novel Lycopodium alkaloid with a unique tricyclic ring skeleton, was isolated, and its structure was elucidated. It showed potent inhibitory activity on T-type calcium channels (Zhang et al., 2017).
Spirocyclic Ethers and Lactones Synthesis
- The stereochemically controlled synthesis of spirocyclic ethers and lactones, including medium-sized carbocyclic rings, has been achieved. This synthesis process involves stereoselective reactions and allows control over the stereochemistry, important for developing pharmaceutical compounds (Chibale et al., 1993).
Marine Natural Toxin Synthesis
- The asymmetric formation of azaspiro[5.6]dodec-9-ene systems, relevant in marine natural toxins, has been described. This includes processes like Diels-Alder reactions that are crucial for synthesizing complex natural products (Ishihara et al., 2002).
Biological Activity Studies
- Compounds containing the 2-Azaspiro[4.7]dodecane structure have been synthesized and evaluated for biological activities, including anticancer and anticonvulsant effects. For example, certain azaspiro derivatives have shown significant inhibition of cancer cell growth in tissue culture, highlighting their potential in cancer research (Rice et al., 1973).
Future Directions
properties
IUPAC Name |
2-azaspiro[4.7]dodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRHJJOKNBOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.7]dodecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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